molecular formula C10H17NO3 B1469156 1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid CAS No. 1343867-22-0

1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid

Cat. No.: B1469156
CAS No.: 1343867-22-0
M. Wt: 199.25 g/mol
InChI Key: LDTYEYFMWSYORG-UHFFFAOYSA-N
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Description

“1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It is a derivative of azetidine, a four-membered heterocyclic ring with nitrogen as its heteroatom .


Molecular Structure Analysis

The molecular structure of “this compound” includes a four-membered azetidine ring, a carboxylic acid group, and an ethylbutanoyl group. The azetidine ring is a heterocyclic structure with nitrogen as its heteroatom .


Chemical Reactions Analysis

Azetidines, including “this compound”, are known to participate in various chemical reactions. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Azetidine-2-carboxylic Acid in Biological Systems

Azetidine-2-carboxylic acid (Aze) is a non-protein amino acid found in plants like sugar beets and table beets (Beta vulgaris). It is known to be misincorporated into proteins in place of proline, causing toxic effects and congenital malformations in various species, including humans. The presence of Aze in sugar beet byproducts fed to farm animals suggests its potential impact on the food chain and necessitates further exploration of its role in the pathogenesis of diseases in humans (Rubenstein et al., 2009).

Synthesis and Applications in Medicinal Chemistry

Research on azetidine derivatives has led to the development of methods for synthesizing functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. These compounds are of interest for biological applications and foldameric research due to their conformationally constrained structures. The synthesis involves amination, bromination, and cyclization steps, yielding derivatives that can be further functionalized. Such azetidine derivatives have potential applications in the design of bioactive molecules and the exploration of protein folding mechanisms (Žukauskaitė et al., 2011).

Exploration of Azetidine-2-carboxylic Acid Analogues

Studies on azetidine-2-carboxylic acid and its analogues have also focused on their incorporation into peptides and proteins, mimicking the natural amino acid proline. This incorporation has been utilized to study proline metabolism and protein conformation, with specific activity observed in model organisms like Arabidopsis thaliana and Escherichia coli. Such research provides insights into the roles of these analogues in biological systems and their potential therapeutic applications (Verbruggen et al., 1992).

Future Directions

Recent advances in the chemistry and reactivity of azetidines suggest potential future directions in the field. These include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Properties

IUPAC Name

1-(2-ethylbutanoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-7(4-2)9(12)11-5-8(6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTYEYFMWSYORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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